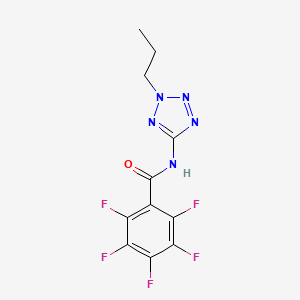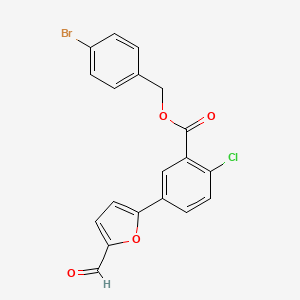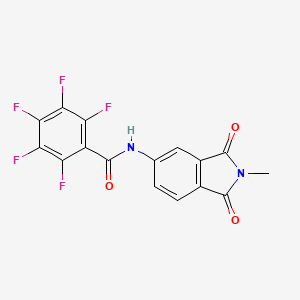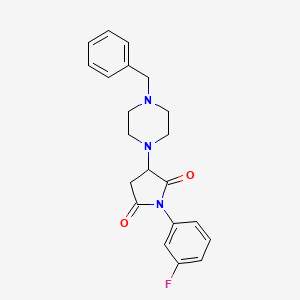![molecular formula C26H27N3O2 B4102026 (1S,5S,7S)-7-isoquinolin-5-yl-3-[(3-methoxyphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B4102026.png)
(1S,5S,7S)-7-isoquinolin-5-yl-3-[(3-methoxyphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
描述
The compound (3aS,5S,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydro-pyrrolo[3,4-g]pyrrolizin core, an isoquinoline moiety, and a methoxybenzyl group. Its intricate structure suggests potential utility in medicinal chemistry, particularly as an inhibitor in biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5S,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** involves multiple steps, starting with the preparation of the hexahydro-pyrrolo[3,4-g]pyrrolizin core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The isoquinoline moiety is typically introduced via a Friedel-Crafts acylation reaction, followed by reduction and functional group manipulation to achieve the desired substitution pattern. The methoxybenzyl group is then attached through a nucleophilic substitution reaction, using appropriate protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the development of robust purification methods, such as recrystallization or chromatography, would be essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3aS,5S,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学研究应用
(3aS,5S
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: As a probe to study biochemical pathways, particularly those involving isoquinoline derivatives.
Medicine: Potential use as an inhibitor in various biochemical pathways, such as those involving kinases or other enzymes.
作用机制
The mechanism of action of (3aS,5S,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** likely involves interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may play a key role in binding to these targets, while the methoxybenzyl group could enhance the compound’s affinity and selectivity. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
(3aS,5S,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** can be compared to other compounds with similar structures, such as:
Isoquinoline derivatives: These compounds share the isoquinoline moiety and may have similar biological activities.
Pyrrolizine derivatives: These compounds share the pyrrolizine core and may have similar chemical reactivity.
Methoxybenzyl derivatives: These compounds share the methoxybenzyl group and may have similar pharmacokinetic properties.
The uniqueness of (3aS,5S,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one** lies in its combination of these structural features, which may confer unique biological and chemical properties.
属性
IUPAC Name |
(1S,5S,7S)-7-isoquinolin-5-yl-3-[(3-methoxyphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-31-21-7-2-5-18(13-21)16-28-17-20-14-24(29-12-4-10-26(20,29)25(28)30)23-8-3-6-19-15-27-11-9-22(19)23/h2-3,5-9,11,13,15,20,24H,4,10,12,14,16-17H2,1H3/t20-,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNLSWXIBPFXPW-RJWMVNQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3CC(N4C3(C2=O)CCC4)C5=CC=CC6=C5C=CN=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC=CC6=C5C=CN=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(furan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B4101949.png)


![N-(2-MORPHOLINO-4-QUINAZOLINYL)-N-{3-[2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]PROPYL}AMINE](/img/structure/B4101964.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4101976.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B4101979.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B4101983.png)
![N-(2,4-dimethyl-6-nitrophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4101987.png)

![2-[4-(4-methyl-1-piperazinyl)butoxy]benzaldehyde oxalate](/img/structure/B4101992.png)

![N-(2-methoxyphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4102007.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4102010.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B4102022.png)
